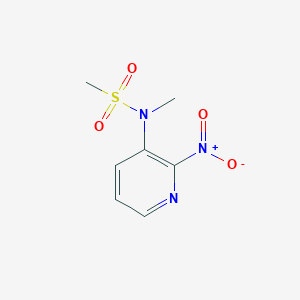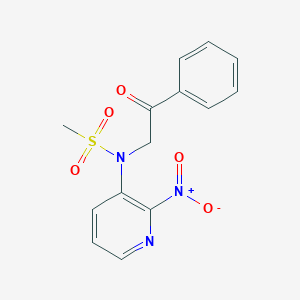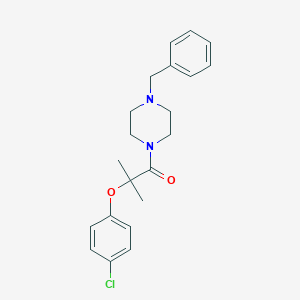
1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol, also known as ABP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABP is a benzimidazole derivative that contains an allyl group and a propanol group, making it a unique compound with diverse properties.
Applications De Recherche Scientifique
1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has been studied as a potential anti-cancer agent due to its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). In biochemistry, 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has been used as a tool to study the role of PARP in DNA damage repair and cell death. In pharmacology, 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has been studied as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol is related to its ability to inhibit the activity of PARP, an enzyme that plays a crucial role in DNA damage repair and cell death. PARP inhibitors, including 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol, work by preventing PARP from repairing DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has been found to be a potent and selective inhibitor of PARP, making it a promising drug candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has been found to have various biochemical and physiological effects, including the inhibition of PARP activity, the induction of DNA damage, and the promotion of cell death. In cancer cells, 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has been found to induce apoptosis, or programmed cell death, leading to the inhibition of tumor growth. In addition, 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has been found to have anti-inflammatory effects, making it a potential drug candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol has several advantages for lab experiments, including its potency and selectivity as a PARP inhibitor, as well as its ability to induce DNA damage and cell death. However, there are also limitations to using 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol in lab experiments, including its potential toxicity and the need for careful handling and storage due to its reactive nature.
Orientations Futures
There are several future directions for the study of 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol, including the development of more potent and selective PARP inhibitors, the investigation of 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol's potential applications in other diseases, and the exploration of 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol's mechanism of action and interactions with other cellular pathways. In addition, the use of 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol can be synthesized through a multi-step process that involves the condensation of 2-aminobenzimidazole with allyl bromide, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the intermediate product with propanol to yield 1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol. The purity and yield of the final product can be improved through various purification techniques, including column chromatography and recrystallization.
Propriétés
Nom du produit |
1-(1-allyl-1H-benzimidazol-2-yl)-1-propanol |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1-(1-prop-2-enylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H16N2O/c1-3-9-15-11-8-6-5-7-10(11)14-13(15)12(16)4-2/h3,5-8,12,16H,1,4,9H2,2H3 |
Clé InChI |
PWMAFOVVFYBHQA-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC2=CC=CC=C2N1CC=C)O |
SMILES canonique |
CCC(C1=NC2=CC=CC=C2N1CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)




![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
